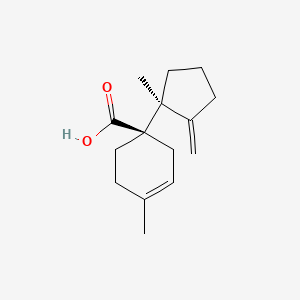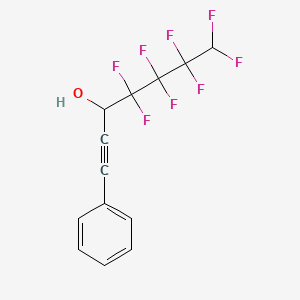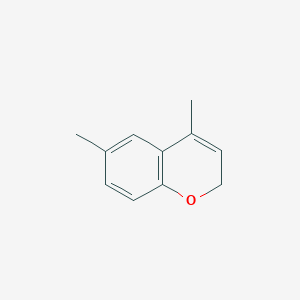
4,6-dimethyl-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound, this compound, is characterized by the presence of two methyl groups at the 4th and 6th positions of the chromene ring. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2H-chromene typically involves the cyclization of substituted resorcinols with various 2-benzylidene malononitriles. One common method includes the use of nitrophenylboronic acid as a green catalyst or diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . The reaction is carried out in methanol and calcium hydroxide at room temperature, resulting in the formation of the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green methodologies, such as reactions in aqueous media, can help reduce reaction time, catalyst utilization, and byproduct formation while enhancing yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromenone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted chromenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.
Major Products Formed
Oxidation: Chromenone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the substituent introduced.
Scientific Research Applications
4,6-Dimethyl-2H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various bioactive molecules.
Biology: Studied for its potential antimicrobial, anticancer, and antioxidant activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2H-chromene involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene: Another chromene derivative with similar biological activities.
Benzochromenes: Compounds with a benzene ring fused to the chromene ring at different positions.
Coumarins: Compounds with a similar benzopyran structure but differing in the position of the oxygen atom.
Uniqueness
4,6-Dimethyl-2H-chromene is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl groups at the 4th and 6th positions contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
103906-58-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4,6-dimethyl-2H-chromene |
InChI |
InChI=1S/C11H12O/c1-8-3-4-11-10(7-8)9(2)5-6-12-11/h3-5,7H,6H2,1-2H3 |
InChI Key |
WDAJXKSMIZHFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
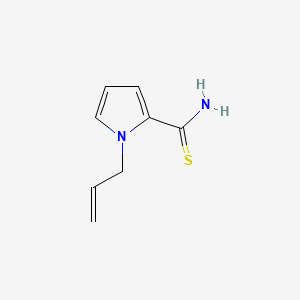
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
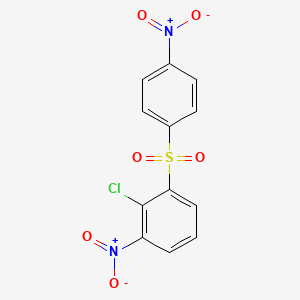
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
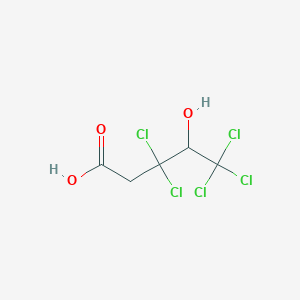
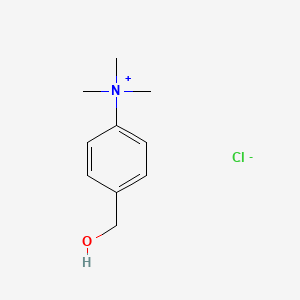
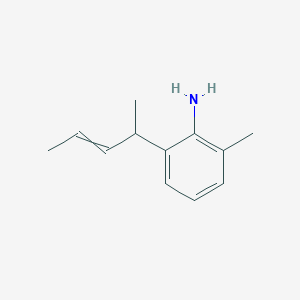
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
